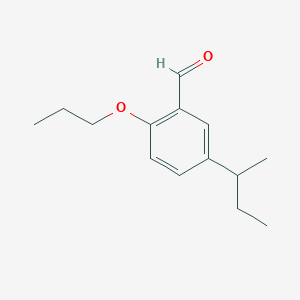

5-(Sec-butyl)-2-propoxybenzaldehyde

Descripción general

Descripción

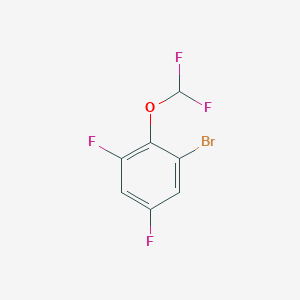

“5-(Sec-butyl)-2-propoxybenzaldehyde” is a complex organic compound. The “sec-butyl” part refers to a secondary butyl group, which is a four-carbon alkyl substituent with the chemical formula -CH(CH3)CH2CH3 . The “propoxy” part refers to a propyl ether group, which is a three-carbon ether substituent with the formula -OCH2CH2CH3. The “benzaldehyde” part refers to a benzene ring with a formyl group (-CHO), which is a carbonyl center (a carbon double bonded to oxygen) bonded to hydrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzaldehyde core, the addition of the propoxy group, and the attachment of the sec-butyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the benzene ring providing a planar, aromatic core, the sec-butyl and propoxy groups adding branching chains, and the aldehyde group introducing polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the benzene ring, which can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the benzene ring might increase its lipophilicity, while the aldehyde group could enhance its reactivity. The sec-butyl and propoxy groups might influence its phase behavior and solubility .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 5-(Sec-butyl)-2-propoxybenzaldehyde Applications

5-(Sec-butyl)-2-propoxybenzaldehyde is a chemical compound with potential applications across various scientific fields. Below is a detailed analysis of its unique applications in six distinct areas of research.

Organic Synthesis

5-(Sec-butyl)-2-propoxybenzaldehyde: in organic synthesis serves as a precursor for synthesizing complex molecules. Its aldehyde group can undergo various reactions, such as nucleophilic addition or condensation, to form new carbon-carbon bonds. This compound could be used to synthesize novel organic frameworks that might have pharmaceutical relevance .

Pharmaceutical Research

In pharmaceutical research, 5-(Sec-butyl)-2-propoxybenzaldehyde may be utilized for the synthesis of drug intermediates. Its structure could be incorporated into molecules designed to interact with biological targets, potentially leading to the development of new medications .

Material Science

The applications of 5-(Sec-butyl)-2-propoxybenzaldehyde in material science could include the development of new polymers or coatings. Its benzaldehyde moiety might be involved in polymerization reactions, contributing to materials with specific properties like increased durability or chemical resistance .

Analytical Chemistry

In analytical chemistry, derivatives of 5-(Sec-butyl)-2-propoxybenzaldehyde could be used as standards or reagents. Its specific structure might allow for the development of assays or tests to detect or quantify other substances within a mixture .

Biotechnology

Biotechnological applications might explore the use of 5-(Sec-butyl)-2-propoxybenzaldehyde as a building block for bio-based materials or as a substrate for enzymatic reactions. It could also play a role in the synthesis of compounds with biological activity .

Environmental Science

5-(Sec-butyl)-2-propoxybenzaldehyde: could be investigated for its environmental impact. It might be used in studies assessing the biodegradability of compounds or in the development of environmentally friendly synthesis pathways .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-butan-2-yl-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-8-16-14-7-6-12(11(3)5-2)9-13(14)10-15/h6-7,9-11H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLVQDDCANCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

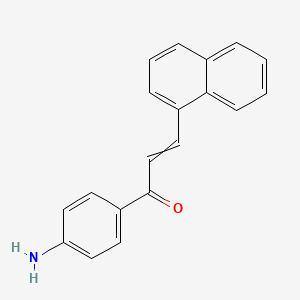

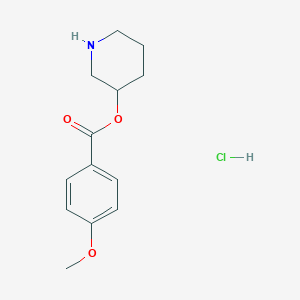

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395074.png)

![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)

![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)

![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395086.png)